molecular formula C19H21N5O2S B12465251 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B12465251
M. Wt: 383.5 g/mol
InChI Key: VDJDBVCXPSCOLH-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazole ring, an aminophenyl group, and a methoxybenzyl moiety, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached using thiol reagents under mild conditions, often facilitated by a base such as triethylamine.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-methoxybenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it a candidate for use in materials science, particularly in the development of novel catalysts and sensors.

    Biology: Its interactions with biological macromolecules are of interest for understanding enzyme inhibition and receptor binding.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The triazole ring and aminophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(4-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide: Similar structure but with a nitro group instead of an amino group.

    2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the amino group in 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide enhances its ability to form hydrogen bonds, increasing its potential for biological activity. The methoxybenzyl moiety also contributes to its unique reactivity and stability compared to similar compounds.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H21N5O2S/c1-24-18(14-5-7-15(20)8-6-14)22-23-19(24)27-12-17(25)21-11-13-3-9-16(26-2)10-4-13/h3-10H,11-12,20H2,1-2H3,(H,21,25)

InChI Key

VDJDBVCXPSCOLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N

Origin of Product

United States

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